molecular formula C10H12INO3 B080598 3-Iodo-alpha-methyltyrosine CAS No. 14684-02-7

3-Iodo-alpha-methyltyrosine

Katalognummer: B080598
CAS-Nummer: 14684-02-7
Molekulargewicht: 321.11 g/mol
InChI-Schlüssel: KPOIUSXAPUHQNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-alpha-methyltyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiotracer for Tumor Imaging

SPECT Imaging:
IMT is primarily used as a radiotracer in Single Photon Emission Computed Tomography (SPECT). It is particularly effective in detecting non-small cell lung cancer (NSCLC). A study involving 44 SPECT studies demonstrated that IMT is avidly taken up by tumors, correlating with increased transmembrane transport of amino acids in malignancies. The feasibility of IMT SPECT was assessed for detection, staging, and treatment evaluation of NSCLC, showing promising results in monitoring tumor response to therapies .

PET Imaging:
In addition to SPECT, IMT derivatives such as 3-Fluoro-l-α-methyl tyrosine (FAMT) have been developed for Positron Emission Tomography (PET) imaging. FAMT exhibits higher specificity for cancerous tissues compared to traditional tracers like 18F-FDG. Clinical studies have indicated that FAMT PET can predict prognosis in patients with non-small cell lung cancer and differentiate between malignant and benign lesions effectively .

Mechanisms of Uptake in Cancer Cells

The uptake of IMT by tumors is mediated through specific amino acid transport systems, particularly system L transporters. Research has shown that IMT uptake is significantly enhanced in various cancer cell lines, including colon cancer (DLD-1 cells) and glioma cells. The expression of transporters such as LAT1 and LAT2 plays a crucial role in this process. For instance, a study on DLD-1 cells revealed that IMT uptake involved multiple transport systems and followed Michaelis-Menten kinetics, indicating a saturable transport mechanism .

Comparative Studies with Other Tracers

IMT has been compared with other imaging agents like 111In-octreotide in diagnosing carcinoid tumors. A study indicated that while IMT detected fewer lesions than octreotide scintigraphy, its uptake correlated with biochemical activity markers such as serotonin and catecholamines, suggesting its utility in assessing tumor activity beyond mere detection .

Case Studies and Clinical Applications

Several case studies highlight the clinical applications of IMT:

  • Non-Small Cell Lung Cancer: In a cohort study, patients underwent IMT SPECT before and after radiotherapy. The imaging results were correlated with histological findings from bronchoscopy and CT scans to assess treatment efficacy .
  • Carcinoid Tumors: In patients with metastatic carcinoid tumors, IMT scintigraphy demonstrated potential for detecting lesions not visible on other imaging modalities, emphasizing its role in comprehensive tumor assessment .

Summary Table of Applications

Application AreaImaging ModalityKey Findings
Tumor DetectionSPECTEffective for NSCLC detection; correlates with therapy response
Prognosis PredictionPETHigher specificity than traditional tracers; useful for prognosis in lung cancer
Assessment of Tumor ActivitySPECTCorrelates with biochemical markers in carcinoid tumors
Mechanistic StudiesCell Line StudiesInvolves LAT transport systems; saturable kinetics observed

Eigenschaften

CAS-Nummer

14684-02-7

Molekularformel

C10H12INO3

Molekulargewicht

321.11 g/mol

IUPAC-Name

2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)

InChI-Schlüssel

KPOIUSXAPUHQNA-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Kanonische SMILES

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Key on ui other cas no.

14684-02-7

Synonyme

123I-IMT
3-(123I)iodo-L-alpha-methyl tyrosine
3-(125I)iodo-alpha-methyl-L-tyrosine
3-iodo-alpha-methyltyrosine
3-iodo-alpha-methyltyrosine, (DL)-isomer
3-iodo-alpha-methyltyrosine, (L)-isomer
3-iodo-alpha-methyltyrosine, 123I-labeled
3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer
3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer
L-3-(123)I-iodo alpha-methyltyrosine
L-3-iodo alpha-methyltyrosine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.